![molecular formula C18H26N2O2Si B1392855 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one CAS No. 1299607-49-0](/img/structure/B1392855.png)
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
説明
The compound “2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one” is a halogenated heterocycle . It has an empirical formula of C18H26N2O2Si and a molecular weight of 330.50 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isCc1cc2N (CCOc2nc1C#C [Si] (C) (C)C)C (=O)C (C) (C)C . The InChI is 1S/C18H26N2O2Si/c1-13-12-15-16 (19-14 (13)8-11-23 (5,6)7)22-10-9-20 (15)17 (21)18 (2,3)4/h12H,9-10H2,1-7H3 .
科学的研究の応用
Synthesis and Relevance in Organic Chemistry
The compound belongs to a class of 1,2-oxazines, which can be synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. The synthesis involves cyclization of 3-acyl-1-nitrosopent-1-en-4-ones and is relevant due to the importance of oxazinium salts as electrophiles. Such compounds serve as chiral synthons and have various general reactions and potential applications in organic synthesis (Sainsbury, 1991).
Applications in Bioactive Heterocyclic Compound Development
The compound's structure relates to hydroxycoumarins, an important class of coumarin compounds with notable chemical, photochemical, and biological properties. Among these, hydroxycoumarins like 3-hydroxycoumarin have been highlighted for their multifaceted applications in biology, including genetics and pharmacology. The synthesis routes and reactivity of such compounds, leading to various heterocyclic derivatives, underline their significance in drug discovery and other biological applications (Yoda, 2020).
Applications in Material Science
The chemical structure of the compound suggests potential applications in material science, especially in the modification of cellulose. Ionic liquids, which can dissolve high molecular cellulose, facilitate the homogeneous acylation, carbanilation, and silylation of cellulose. This indicates potential applications in creating various cellulose esters and derivatives with controlled degrees of substitution, hinting at its utility in developing novel materials (Heinze et al., 2008).
Chemical Modification and Pharmaceutical Potential
The compound's structure is reminiscent of various bioactive compounds, suggesting its potential in the pharmaceutical sector. For example, small molecule inhibitors against pathogens demonstrate the possibility of structural modification for enhanced biological activity, hinting at the compound's potential for further chemical modification and pharmaceutical application (Kaddouri et al., 2022).
特性
IUPAC Name |
2,2-dimethyl-1-[7-methyl-6-(2-trimethylsilylethynyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2Si/c1-13-12-15-16(19-14(13)8-11-23(5,6)7)22-10-9-20(15)17(21)18(2,3)4/h12H,9-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBSJMWTIOEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C#C[Si](C)(C)C)OCCN2C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)
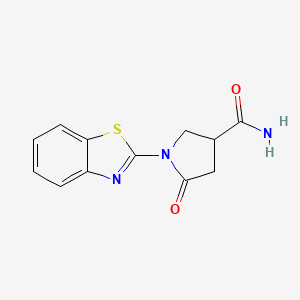
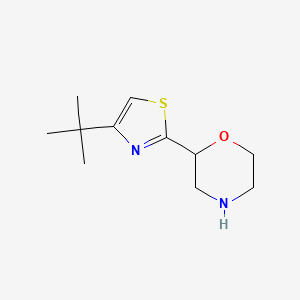
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
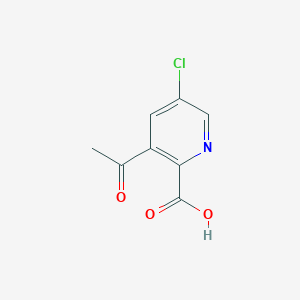
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
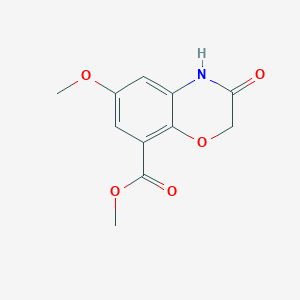
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)

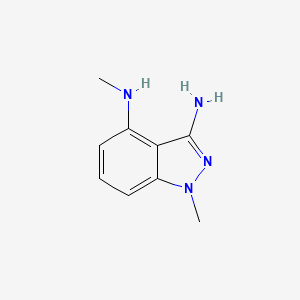
![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)